Imidocarb Demonstrates Superior In Vivo Efficacy Over Diminazene in Ovine Babesiosis
In a head-to-head study, imidocarb dipropionate achieved a 100% efficacy rate in treating babesiosis in Lohi sheep, as determined by negative blood smear examination, compared to an 80% efficacy rate for diminazene diaceturate [1]. This quantifies a 20 percentage-point advantage for imidocarb in this specific clinical and species context.
| Evidence Dimension | Clinical Cure Rate (Post-Treatment Negative Blood Smear) |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | Diminazene diaceturate: 80% |
| Quantified Difference | 20 percentage-point advantage |
| Conditions | Lohi sheep naturally infected with Babesia spp. in Pakistan; cure defined by negative blood smear microscopy. |
Why This Matters
This data supports the selection of imidocarb for ovine babesiosis where maximizing initial cure rate is a priority, potentially reducing the need for retreatment.
- [1] Hussain, M., et al. (2010). Prevalence and chemotherapy of babesiosis among Lohi sheep in the Livestock Experiment Station, Qadirabad, Pakistan, and environs. Journal of Venomous Animals and Toxins including Tropical Diseases, 16(4). https://doi.org/10.1590/S1678-91992010000400008 View Source
